![molecular formula C26H23BrN2O B12448249 3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2-methylindole.
Condensation Reaction: The 5-bromo-2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: The resulting intermediate undergoes cyclization to form the final product, 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Aplicaciones Científicas De Investigación
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific cellular targets.
Biological Research: It is used in the study of cell signaling pathways and gene expression.
Industrial Applications: The compound is explored for its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar compounds to 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) include other indole derivatives such as:
3,3’-[(5-chloro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a chlorine atom instead of bromine.
3,3’-[(5-fluoro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) lies in its specific substituents, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C26H23BrN2O |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
3-[(5-bromo-2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H23BrN2O/c1-15-24(18-8-4-6-10-21(18)28-15)26(20-14-17(27)12-13-23(20)30-3)25-16(2)29-22-11-7-5-9-19(22)25/h4-14,26,28-29H,1-3H3 |
Clave InChI |
MZWMCJPJVRTBIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)Br)OC)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


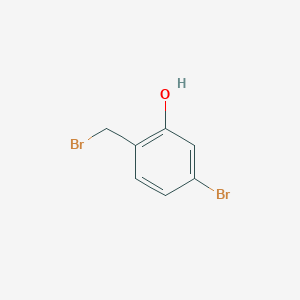
![4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)
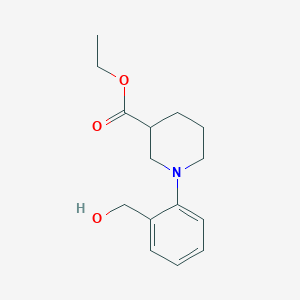

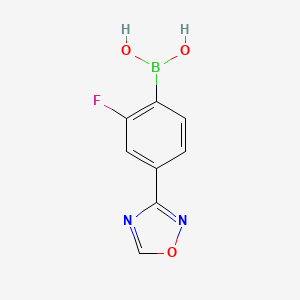
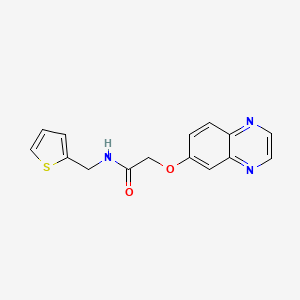
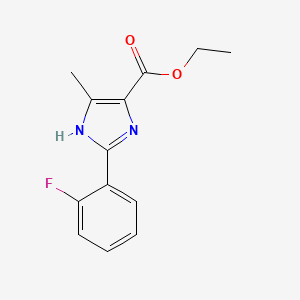
![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
